molecular formula C24H28N4O6S2 B2878064 ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1795412-59-7

ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2878064
CAS No.: 1795412-59-7
M. Wt: 532.63
InChI Key: GPWIXFAIDGPZNI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted at the 4-position by an ethyl carboxylate group. The structure also includes a 3,5-dimethoxyphenyl moiety linked via a thioether and amide bond. This compound is part of a broader class of thienopyrimidine derivatives, which are notable for their diverse pharmacological activities, including kinase inhibition and receptor antagonism .

Properties

IUPAC Name

ethyl 4-[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-34-24(31)27-8-5-16(6-9-27)28-22(30)21-19(7-10-35-21)26-23(28)36-14-20(29)25-15-11-17(32-2)13-18(12-15)33-3/h7,10-13,16H,4-6,8-9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWIXFAIDGPZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound incorporates a 3,5-dimethoxyphenyl substituent, which enhances electron-donating properties compared to the chlorophenyl group in Compound A.
  • The ethyl carboxylate group in the target compound distinguishes it from the unsubstituted piperidine in Compound B.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~550 g/mol (est.) 466–545 g/mol 421.5 g/mol
Melting Point Not reported 268–287°C Not reported
Solubility Moderate (ester) Low (chlorophenyl) Moderate (piperidine)
LogP (predicted) ~3.2 ~4.1 ~2.8

The ethyl carboxylate group in the target compound improves aqueous solubility compared to the lipophilic chlorophenyl group in Compound A.

Pharmacological Activity

  • Target Compound : While specific data are unavailable, structural analogs (e.g., Compound A) exhibit MCHR1 antagonism (IC₅₀ < 100 nM) for obesity treatment .
  • Compound D (from ): A piperidine-substituted thienopyrimidine acrylonitrile derivative shows kinase inhibitory activity, highlighting the versatility of this scaffold .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics ():

  • The target compound shares >70% similarity with Compound A (thienopyrimidine core, piperidine substituent) .
  • Lower similarity (<50%) with chromeno-pyrimidines (Compound B) due to divergent fused ring systems .

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